molecular formula C6H10N4 B13288955 1,3-dimethyl-1H-pyrazole-4-carboximidamide

1,3-dimethyl-1H-pyrazole-4-carboximidamide

Cat. No.: B13288955
M. Wt: 138.17 g/mol
InChI Key: XZCFNHFXIHHXPB-UHFFFAOYSA-N
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Description

1,3-dimethyl-1H-pyrazole-4-carboximidamide is an organic compound with a pyrazole ring structure. This compound is known for its diverse applications in organic synthesis and medicinal chemistry. It is characterized by the presence of two methyl groups at positions 1 and 3 of the pyrazole ring and a carboximidamide group at position 4.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,3-dimethyl-1H-pyrazole-4-carboximidamide can be synthesized through various methods. One common method involves the reaction of pyrazole with cyanamide. The reaction typically proceeds under mild conditions, and the product can be isolated through crystallization from the reaction mixture .

Industrial Production Methods

In industrial settings, the synthesis of this compound often involves large-scale reactions using similar starting materials. The process is optimized for high yield and purity, with careful control of reaction conditions to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions

1,3-dimethyl-1H-pyrazole-4-carboximidamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized pyrazole derivatives, while reduction can produce reduced forms of the compound .

Scientific Research Applications

While there are no direct mentions of specific applications for the compound "1,3-dimethyl-1H-pyrazole-4-carboximidamide" in the provided search results, there is information available regarding pyrazole derivatives and their applications, which can provide insights into the potential uses of this compound.

Pyrazole Derivatives: Synthesis and Applications
1H-Pyrazole-1-carboxamidine hydrochlorides and hydrobromides can be produced through the reaction of pyrazole or a derivative with cyanamide or a derivative . These compounds can serve as nitrification inhibitors and in the guanylation of amines, such as in the conversion of ornithine to arginine .

Biological Activities of Pyrazole Derivatives
Pyrazole derivatives exhibit a range of biological activities, including:

  • Anti-inflammatory activity Some pyrazole derivatives have demonstrated anti-inflammatory activity comparable to standard drugs like diclofenac sodium and celecoxib .
  • Antimicrobial activity Certain pyrazole derivatives have shown antibacterial activity against E. coli, S. aureus, Pseudomonas aeruginosa, and Klebsiella pneumonia . They have also exhibited antifungal activity .
  • Anti-tubercular properties Some pyrazole derivatives have been tested in vitro for their anti-tubercular and anti-microbial properties, with some showing promising results .

Pyrazole Derivatives as Maillard Reaction Inhibitors
Pyrazole derivatives and their salts possess Maillard reaction inhibiting activity and may be useful for the prevention and/or cure of various complications of diabetes and maturity-onset disorders . The Maillard reaction involves the non-enzymatic glycation of proteins, leading to the formation of advanced glycation end products (AGEs), which contribute to the complications of diabetes .

5-Phenoxy-1,3-dimethyl-1H-pyrazole-4-carboxamides as TGR5 Agonists
A series of 5-phenoxy-1,3-dimethyl-1H-pyrazole-4-carboxamides have been identified as potent agonists of TGR5, highlighting their potential therapeutic applications .

Mechanism of Action

The mechanism of action of 1,3-dimethyl-1H-pyrazole-4-carboximidamide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    3,5-dimethyl-1H-pyrazole-4-carboximidamide: Similar structure but different substitution pattern.

    1,3-dimethyl-5-(1H-1,2,4-triazol-1-yl)-1H-pyrazole-4-carboximidamide: Contains an additional triazole ring.

    3-amino-N′-hydroxy-1H-pyrazole-4-carboximidamide: Contains amino and hydroxy groups

Uniqueness

1,3-dimethyl-1H-pyrazole-4-carboximidamide is unique due to its specific substitution pattern and the presence of the carboximidamide group. This structure imparts distinct chemical and biological properties, making it valuable in various research and industrial applications .

Biological Activity

1,3-Dimethyl-1H-pyrazole-4-carboximidamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides an overview of its biological activity, synthesis methods, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The molecular formula of this compound is C₇H₁₃N₅O, with a molecular weight of approximately 142.17 g/mol. The compound features a pyrazole ring with two methyl groups at the 1 and 3 positions and a carboximidamide functional group at the 4 position. This unique structure contributes to its solubility and reactivity profile, making it a candidate for various biological applications.

Biological Activities

Research has highlighted several biological activities associated with this compound:

  • Anticancer Activity : Studies have shown that pyrazole derivatives exhibit promising anticancer properties. For instance, derivatives synthesized from 1,3-dimethyl-1H-pyrazole have demonstrated activity against various cancer cell lines .
  • Anti-inflammatory Effects : The compound has been investigated for its ability to inhibit cyclooxygenase (COX) enzymes, which are key players in inflammatory processes. In vitro studies indicate that certain derivatives have higher COX-1 inhibitory activity compared to established anti-inflammatory drugs like Meloxicam .
  • Antimicrobial Properties : Investigations into the antimicrobial efficacy of related compounds have revealed significant activity against both gram-positive bacteria and fungi. For example, some derivatives showed minimum inhibitory concentrations (MIC) comparable to chloramphenicol against Staphylococcus aureus and Enterococcus faecalis .

Synthesis Methods

The synthesis of this compound can be achieved through various methods:

  • Cyclocondensation Reactions : This method involves the reaction of hydrazine derivatives with carbonyl compounds. The process is efficient and yields high purity products .
  • Sonochemical Methods : Recent advancements include the use of ultrasound to facilitate the synthesis of amidino pyrazolines, improving yield and reducing reaction times .

Case Studies

Several studies have explored the biological activity of this compound and its derivatives:

StudyFocusFindings
Bevetsias et al., 2018Anticancer ActivityA series of pyrazole-based compounds were synthesized; some showed significant cytotoxicity against cancer cell lines .
Gosselin et al., 2023Anti-inflammatory ActivityIdentified compounds with COX inhibition greater than Meloxicam; specific interactions with COX enzymes were elucidated through molecular docking .
Harigae et al., 2020Antimicrobial ActivitySynthesized amidino pyrazolines demonstrated potent activity against various bacterial strains .

Properties

Molecular Formula

C6H10N4

Molecular Weight

138.17 g/mol

IUPAC Name

1,3-dimethylpyrazole-4-carboximidamide

InChI

InChI=1S/C6H10N4/c1-4-5(6(7)8)3-10(2)9-4/h3H,1-2H3,(H3,7,8)

InChI Key

XZCFNHFXIHHXPB-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C=C1C(=N)N)C

Origin of Product

United States

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